Hydralazine-15N4 Hydrochloride
Description
Rationale for 15N4 Labeling in Hydralazine (B1673433) Studies for Mechanistic Elucidation
The specific labeling of hydralazine with four 15N atoms is a deliberate choice designed to maximize the information gained from research studies. Hydralazine's chemical structure contains four nitrogen atoms, all of which are central to its chemical reactivity and metabolic transformations. nih.gov
The metabolism of hydralazine is complex and involves several key pathways, including acetylation. researchgate.netpharmgkb.org By labeling all four nitrogen atoms, researchers can track the entire molecule and its fragments through these metabolic processes. This comprehensive labeling ensures that any metabolite containing nitrogen derived from hydralazine can be identified and quantified.
This approach is particularly valuable for:
Distinguishing Metabolites: The 15N4 label provides a distinct mass signature that helps in differentiating the drug's metabolites from endogenous molecules in a complex biological sample. medchemexpress.com
Understanding Reaction Mechanisms: The fate of the nitrogen atoms can shed light on the chemical reactions hydralazine undergoes, such as acetylation and the formation of hydrazones. researchgate.netpharmgkb.org
Investigating Drug Interactions: By following the labeled compound, scientists can study how hydralazine interacts with other drugs or cellular components. moravek.com
In essence, the 15N4 labeling of hydralazine provides a powerful and precise tool for dissecting its complex pharmacology and metabolism, contributing to a more complete understanding of its mechanism of action. pharmgkb.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(15N)(15N)phthalazin-1-yl(15N)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i9+1,10+1,11+1,12+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNZUWOTSUBMN-AKMRHMBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=[15N][15N]=C2[15NH][15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Enrichment of Hydralazine 15n4 Hydrochloride
Strategies for the Preparation of Hydralazine-15N4 Hydrochloride
The synthesis of this compound necessitates the incorporation of ¹⁵N atoms into the phthalazine (B143731) ring system and the hydrazine (B178648) moiety. A common strategy involves the use of ¹⁵N-labeled hydrazine as a key building block. The synthesis typically starts from a suitable phthalic acid derivative, which is then cyclized with the isotopically labeled hydrazine.
A plausible synthetic route begins with o-cyanobenzaldehyde, which can be reacted with ¹⁵N₂-hydrazine hydrochloride. This reaction leads to the formation of the ¹⁵N₂-phthalazine ring. Subsequent reaction with another equivalent of ¹⁵N₂-hydrazine would introduce the remaining two ¹⁵N atoms, forming the fully labeled hydralazine (B1673433) core. The final step involves the formation of the hydrochloride salt.
An alternative approach could involve starting with phthalic anhydride (B1165640) and reacting it with a labeled hydrazine to form a phthalazinone intermediate, which is then converted to a chlorophthalazine. This intermediate can then be reacted with ¹⁵N₂-hydrazine to yield the final product. The choice of strategy often depends on the availability and cost of the ¹⁵N-labeled starting materials.
Chemical Synthetic Routes for Phthalazine Derivatives
The synthesis of phthalazine derivatives, the core structure of hydralazine, can be achieved through various methods. journaljpri.comresearchgate.netresearchgate.netjocpr.com These routes provide the foundational chemistry that can be adapted for the synthesis of isotopically labeled analogs.
One common method involves the condensation of a β-diketone or a 2-aryl-3-hydroxyinden-1-one with hydrazine hydrate. nih.gov However, this route is not ideal for incorporating specific substituents at the 4-position of the phthalazine ring. nih.gov
A more versatile approach starts with phthalic anhydride. nih.gov For instance, refluxing phthalic anhydride with malonic acid in pyridine (B92270) can yield 2-acetylbenzoic acid. nih.gov This can be further modified to introduce various functional groups before cyclization with hydrazine to form the phthalazine ring.
Another route involves the use of o-cyanobenzaldehyde. researchgate.netgoogle.com This starting material can undergo cyclization and condensation in a one-pot reaction with hydrazine to produce hydralazine. google.com This method is considered efficient and suitable for industrial production. google.com A specific synthesis of hydralazine hydrochloride starts from by-products of o-cyanobenzylchloride manufacture, which are converted to o-cyanobenzaldehyde and then reacted with hydrazine. researchgate.net
The synthesis of 1,4-disubstituted phthalazines has also been described, starting from 2-acetylbenzoic acid which is esterified and then brominated to introduce substituents. nih.gov The subsequent reaction with thiophenol and then hydrazine derivatives leads to the desired phthalazine products. nih.gov
For the synthesis of pure hydralazine salts, an improved process involves the preparation of a 1-chlorophthalazine (B19308) salt, which is then reacted with hydrazine. google.com This method is reported to produce hydralazine hydrochloride with a very low content of hydrazine impurity. google.com
Table 1: Synthetic Routes for Phthalazine Derivatives
| Starting Material(s) | Key Intermediates | Product Type | Reference |
| β-Diketones / 2-aryl-3-hydroxyinden-1-ones + Hydrazine hydrate | - | Phthalazines | nih.gov |
| Phthalic anhydride + Malonic acid | 2-Acetylbenzoic acid | Substituted phthalazines | nih.gov |
| o-Cyanobenzaldehyde + Hydrazine | - | Hydralazine | researchgate.netgoogle.com |
| 2-Acetylbenzoic acid | Brominated intermediates | 1,4-Disubstituted phthalazines | nih.gov |
| Phthalazinone | 1-Chlorophthalazine salt | Pure hydralazine salts | google.com |
Isotopic Purity and Positional Enrichment Assessment during Synthesis
The assessment of isotopic purity and the confirmation of the position of the ¹⁵N labels are critical quality control steps in the synthesis of this compound.
Isotopic Purity Assessment:
The primary technique for determining isotopic purity is mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS). scite.airesearchgate.net Electrospray ionization (ESI) coupled with HRMS allows for the rapid and accurate determination of the isotopic distribution of the labeled compound. scite.ai By comparing the experimental mass spectrum with the theoretical isotopic profile, the percentage of ¹⁵N incorporation can be calculated. researchgate.netalmacgroup.com
The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) hydralazine molecules. researchgate.net Corrections for the natural abundance of isotopes of other elements (carbon, hydrogen) in the molecule are necessary for accurate quantification. researchgate.net
Positional Enrichment Assessment:
In ¹⁵N NMR, the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. The spectrum of Hydralazine-15N4 would be expected to show distinct signals for the nitrogen atoms in the phthalazine ring and the hydrazine side chain, confirming their enrichment. Furthermore, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to correlate the ¹⁵N atoms with specific protons in the molecule, definitively confirming their positions.
Incomplete labeling can lead to broader isotope clusters in mass spectra, which can complicate analysis. frontiersin.org Therefore, achieving high-level labeling is crucial and depends on the purity of the ¹⁵N-labeled starting materials and the optimization of the reaction conditions. frontiersin.org
Table 2: Analytical Techniques for Isotopic Enrichment Assessment
| Technique | Information Provided | Key Considerations | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic purity, percentage of ¹⁵N incorporation. | Requires comparison with theoretical isotopic profiles and correction for natural isotope abundance. | scite.airesearchgate.netresearchgate.netalmacgroup.com |
| ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct confirmation of ¹⁵N incorporation and positional enrichment. | Requires a spectrometer capable of ¹⁵N detection. | |
| ¹H-¹⁵N Heteronuclear NMR (HSQC, HMBC) | Confirms the specific positions of the ¹⁵N atoms by correlation with protons. | Provides detailed structural information. |
Advanced Analytical Techniques for Characterization and Quantitation of Hydralazine 15n4 Hydrochloride
Mass Spectrometry-Based Approaches for Hydralazine-15N4 and its Metabolites
Mass spectrometry (MS) stands as a cornerstone for the analysis of Hydralazine-15N4 Hydrochloride due to its exceptional sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the resolution of complex mixtures and the unambiguous identification and quantification of the labeled compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of hydralazine (B1673433) and its derivatives, derivatization is often necessary to improve their volatility and chromatographic behavior. nih.gov For instance, hydralazine can be reacted with reagents like 2,4-pentanedione to form a more volatile derivative suitable for GC analysis.
In the context of this compound, a GC-MS method would involve the derivatization of the labeled compound, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the derivatized ¹⁵N₄-labeled hydralazine, allowing for its selective detection and quantification even in the presence of its unlabeled form or other interfering substances. nih.govnih.gov Studies have utilized GC-MS for the determination of hydralazine and its metabolites in various biological matrices. nih.govnih.gov The use of a deuterium-labeled internal standard has been reported for quantification purposes, a principle that is directly applicable to the use of Hydralazine-15N4 as an internal standard for the quantification of unlabeled hydralazine. nih.gov
Table 1: GC-MS Parameters for Hydralazine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | 2,4-pentanedione | |
| Column | 10% SE-30 | |
| Column Temperature | 200°C | |
| Carrier Gas | Nitrogen |
| Detector | Flame Ionization Detector (FID) / Mass Spectrometer | |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex biological samples. researchgate.netnih.gov It combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. abdn.ac.ukforensicrti.org This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like hydralazine and its metabolites, which can be analyzed without the need for derivatization. researchgate.net
For the analysis of this compound, an LC-MS/MS method would involve the separation of the compound from the sample matrix on a reversed-phase column. researchgate.net The eluent from the LC is then introduced into the mass spectrometer, where the parent ion corresponding to Hydralazine-15N4 is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive method for quantification. researchgate.net The multiple reaction monitoring (MRM) mode is often employed for its high specificity and sensitivity in quantitative analysis. researchgate.netabdn.ac.uk A reported LC-MS/MS method for unlabeled hydralazine used a transition of m/z 225.2→129.5 for quantification after derivatization. researchgate.net For Hydralazine-15N4, the precursor and product ion m/z values would be shifted by +4 mass units.
Table 2: LC-MS/MS Parameters for Hydralazine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent ZORBAX SB-C18 | researchgate.net |
| Mobile Phase | Methanol–0.01molL−1 ammonium (B1175870) acetate (B1210297) (60:40, v/v) | researchgate.net |
| Ionization Mode | Electrospray Positive Ionization | researchgate.net |
| MRM Transition (Unlabeled) | m/z 225.2→129.5 (after derivatization) | researchgate.net |
Application of Isotope Dilution Mass Spectrometry for Quantitative Trace Analysis
Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest accuracy and precision in quantitative analysis. This technique utilizes a stable isotope-labeled version of the analyte, such as this compound, as an internal standard. caymanchem.commedchemexpress.com The labeled standard is added to the sample at the earliest stage of the analytical procedure. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. medchemexpress.com
Any losses of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. This ratio remains constant throughout the analytical process, leading to highly accurate and precise quantification, even at trace levels. nih.gov The use of a deuterium-labeled internal standard for hydralazine quantification has been previously described, and the same principles apply to using Hydralazine-15N4. nih.govcaymanchem.com
High-Resolution Mass Spectrometry for Accurate Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netiosrjournals.org This capability is invaluable for confirming the identity of this compound and its metabolites. By measuring the mass of the molecular ion with high accuracy, it is possible to calculate the elemental formula and confirm the presence of the four ¹⁵N atoms.
Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry offer the high resolution and mass accuracy required for these determinations. nih.gov HRMS is also crucial for identifying unknown metabolites by providing their accurate mass, which can then be used to propose potential elemental compositions and structures. researchgate.netiosrjournals.org
Structural Elucidation of 15N-Labeled Metabolites using MS Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites. le.ac.uk When a molecule is subjected to fragmentation in the mass spectrometer, it breaks apart in a predictable manner, producing a characteristic fragmentation pattern or "fingerprint." By analyzing the fragmentation patterns of Hydralazine-15N4 and its metabolites, it is possible to deduce their structures.
The incorporation of four ¹⁵N atoms into the hydralazine molecule provides a unique signature in the mass spectrum. The mass of any fragment ion containing the nitrogen atoms will be shifted by the number of ¹⁵N atoms it contains. This information is extremely useful in determining the location of metabolic modifications. For example, if a metabolite shows a mass shift corresponding to a specific metabolic transformation (e.g., hydroxylation), the fragmentation pattern can reveal whether the modification occurred on a part of the molecule that contains the nitrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydralazine-15N4 Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules in solution. mdpi.comchemicalbook.comresearchgate.net While ¹H and ¹³C NMR are standard methods, the presence of ¹⁵N labels in this compound offers unique opportunities for more detailed structural analysis.
¹⁵N NMR spectroscopy can directly probe the nitrogen environments within the molecule. The chemical shifts of the ¹⁵N nuclei are sensitive to their local electronic environment, providing information about bonding and structure. Furthermore, coupling between ¹⁵N and other nuclei, such as ¹H and ¹³C, can be observed. These couplings provide valuable information about the connectivity of atoms within the molecule. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹⁵N signals, providing unambiguous assignments of the protons attached to or near the nitrogen atoms. This level of detail is crucial for confirming the structure of this compound and for characterizing its interactions with other molecules. medchemexpress.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Hydralazine | |
| Hydralazine Hydrochloride | |
| 2,4-pentanedione | |
| 1-(3,5-dimethylpyrazole)phthalazine | |
| 4-methyl hydralazine | |
| 3-methyl-s-triazolo[3,4-α]phthalazine | |
| 1-hydrazino-4-methylphthalazine | |
| 1-(2-phthalazin-1-ylhydrazino)phthalazine | |
| Hydralazine lactosone ring-opened adduct | |
| s‐triazolo [3,4‐α] phthalazine (B143731) | |
| 2-Dimethylaminoethyl chloride hydrochloride | |
| Chlorpheniramine | |
| Chlorphenamine Maleate | |
| 2-Chloropyridine | |
| 4-Bromobenzyl Cyanide | |
| Brompheniramine Maleate | |
| Isoniazid | |
| Hydrazine (B178648) | |
| Benzaldehyde | |
| Benzalazine | |
| Vanillin | |
| 9-methoxyacridine | |
| Ethyl chloroformate | |
| Propranolol | |
| Hydrochlorothiazide | |
| Salicylaldehyde | |
| p-anisaldehyde | |
| 2-hydroxy-1-naphthaldehyde | |
| Hydralazine pyruvic acid hydrazone | |
| Captopril | |
| Isosorbide | |
| Niacin | |
| Methyldopa | |
| Clopidogrel | |
| Atorvastatin | |
| Lovastatin | |
| Simvastatin | |
| Salicylic acid | |
| Aliskiren | |
| Telmisartan | |
| Triamterene | |
| Valsartan | |
| Verapamil | |
| Warfarin | |
| Fenofibrate | |
| Losartan | |
| Sulfameter |
15N NMR Spectroscopy for Positional Isotopic Analysis and Nitrogen Environment Assessment
While direct search results for 15N NMR spectroscopy specifically for this compound are not prevalent, the principles of this technique are fundamental for isotopically labeled compounds. 15N NMR spectroscopy would be the definitive method to confirm the precise location of the 15N labels within the hydralazine molecule. Each of the four nitrogen atoms in the hydralazine moiety has a unique chemical environment, which would result in distinct signals in the 15N NMR spectrum.
The chemical shifts would not only confirm the positions of the isotopic labels but also provide insight into the electronic environment of each nitrogen atom. Furthermore, coupling between adjacent 15N nuclei, if present, would offer additional structural confirmation. In essence, 15N NMR is indispensable for verifying the isotopic integrity of this compound.
1H and 13C NMR for Structural Confirmation and Purity Assessment
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic molecules, including this compound. researchgate.netresearchgate.net These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comle.ac.uk Each unique carbon atom in the phthalazine ring of hydralazine hydrochloride will produce a distinct signal. chemicalbook.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, confirming the connectivity of the ring system. In the case of this compound, the 13C-15N coupling constants can be observed, further solidifying the structural assignment.
The absence of signals from potential impurities in both 1H and 13C NMR spectra is a strong indicator of the compound's purity. mdpi.com
Spectrophotometric Methods for Hydralazine-15N4 Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of hydralazine hydrochloride in various matrices. scirp.orgscirp.org These methods are often based on the reaction of hydralazine with a chromogenic agent to produce a colored product that can be measured at a specific wavelength. scirp.orgscirp.org
For instance, a common method involves the reaction of hydralazine with nitrite (B80452) ions in an acidic medium to form tetrazolo[5,1-a]phthalazine, which has a distinct UV absorbance maximum. nih.gov Another approach involves the formation of a colored ion-pair complex, for example with bromophenol blue, which can be quantified spectrophotometrically. scirp.orgscirp.org The intensity of the color produced is directly proportional to the concentration of hydralazine, following Beer's Law over a specific concentration range. scirp.orgscirp.org
While these methods are generally applied to the unlabeled compound, they can be adapted for the quantification of this compound, as the isotopic labeling is not expected to significantly alter its UV-Visible absorption properties.
Table 2: Comparison of Spectrophotometric Methods for Hydralazine Analysis
| Method | Chromogenic Agent/Reaction | Wavelength (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Nitrite Derivatization | Nitrite ions | ~274 | 4-40 | Not specified |
| Ion-Pair with Bromophenol Blue | Bromophenol Blue | 416 | 10-50 | 1.01 × 10⁴ |
Chromatographic Methods for Separation and Purity Profiling
Chromatographic techniques are essential for separating hydralazine from its impurities and degradation products, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydralazine hydrochloride in pharmaceutical formulations and for purity profiling. researchgate.netsphinxsai.comsemanticscholar.org Reversed-phase HPLC methods are commonly employed, using a C18 column and a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.comzenodo.org
The detection is usually carried out using a UV detector at a wavelength where hydralazine exhibits strong absorbance, such as 230 nm or 262 nm. sphinxsai.comzenodo.org The retention time of the main peak corresponding to hydralazine confirms its identity, while the area of the peak is used for quantification. zenodo.org The absence or presence of other peaks in the chromatogram provides a detailed purity profile of the sample. researchgate.netsemanticscholar.org For this compound, the retention time would be virtually identical to its unlabeled counterpart, allowing for its separation and purity assessment using established HPLC methods.
Table 3: Typical HPLC Parameters for Hydralazine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) | semanticscholar.org |
| Mobile Phase | Phosphate buffer (pH 2.5) and Acetonitrile (gradient) | semanticscholar.org |
| Flow Rate | 1.0 mL/min | sphinxsai.comsemanticscholar.org |
| Detection Wavelength | 230 nm | sphinxsai.comsemanticscholar.org |
| Retention Time | ~5.3 min | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of hydralazine, often requiring derivatization to improve its volatility and thermal stability. researchgate.net A common derivatization agent is ethyl chloroformate. researchgate.net The analysis is typically performed on a capillary column, such as a DB-5, with a flame ionization detector (FID) or a nitrogen-specific detector. researchgate.net
GC methods can effectively separate hydralazine from related substances and impurities. researchgate.net The identity of the hydralazine derivative is confirmed by its retention time, and its quantity is determined by the peak area. researchgate.net Similar to HPLC, the isotopic labeling in this compound would have a negligible effect on its chromatographic behavior in GC after derivatization.
Table 4: Typical GC Parameters for Hydralazine Analysis (after derivatization)
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5 (30 m x 0.32 mm i.d.) | researchgate.net |
| Derivatizing Agent | Ethyl Chloroformate | researchgate.net |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Limit of Detection | 5 ng/mL | researchgate.net |
Mechanistic and Biochemical Investigations of Hydralazine in Non Clinical Systems Using 15n4 Labeling
In Vitro Metabolic Pathways of Hydralazine-15N4 and Tracer Studies
The metabolism of hydralazine (B1673433) is complex, involving multiple enzymatic and non-enzymatic pathways. The use of stable isotope labeling, specifically with four 15N atoms (15N4), provides a powerful tool to trace the fate of the hydralazine molecule through these various biotransformation routes. This section details the key in vitro metabolic pathways investigated using this isotopic tracer approach.
Formation of Hydrazone Metabolites with Endogenous α-Keto Acids (e.g., Pyruvic Acid Hydrazone)
In vitro studies have demonstrated that hydralazine can react non-enzymatically with endogenous α-keto acids, such as pyruvic acid, to form hydrazone metabolites. pharmgkb.org The major circulating metabolites of hydralazine after oral administration are hydralazine pyruvic acid hydrazone and methyltriazolophthalazine. fda.gov The formation of hydralazine pyruvic acid hydrazone is a significant metabolic pathway. pharmgkb.orgfda.gov This metabolite, however, exhibits only minimal hypotensive and tachycardic activity compared to the parent drug. fda.gov
The use of 15N4-labeled hydralazine allows for the unequivocal identification and quantification of these hydrazone conjugates. A commercially available standard, Hydralazine-15N4 Pyruvic Acid Hydrazone, serves as a labeled active metabolite for in vivo studies, confirming the formation of this conjugate. pharmaffiliates.comscbt.com The structure of this metabolite is characterized as 2-[2-(1-Phthalazinyl)hydrazinylidene-5N4]propanoic Acid. pharmaffiliates.comscbt.com The reaction is reversible, and the pyruvic acid hydrazone can also convert to a tricyclic dehydration product. nih.govdrugbank.com In slow acetylators, hydralazine pyruvic acid hydrazone is the major plasma metabolite when the drug is administered orally. pharmgkb.org
Table 1: Hydralazine-15N4 Pyruvic Acid Hydrazone Details
| Characteristic | Description |
|---|---|
| Chemical Name | 2-[2-(1-Phthalazinyl)hydrazinylidene-5N4]propanoic Acid |
| Alternate Names | 2-(1-Phthalazinylhydrazono-5N4)propanoic Acid; 1-Phthalazinylhydrazone-5N4 Pyruvic Acid |
| Molecular Formula | C₁₁H₁₀¹⁵N₄O₂ |
| Molecular Weight | 234.20 |
| Application | A labeled active metabolite of Hydralazine for in vivo tracer studies. pharmaffiliates.com |
N-Acetylation Pathways and Enzyme Characterization (e.g., N-Acetyltransferase 2, NAT2)
N-acetylation is a crucial metabolic pathway for hydralazine, primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). nih.govresearchgate.net The genetic polymorphism of NAT2 leads to distinct acetylator phenotypes (slow, intermediate, and rapid), which significantly influence hydralazine's pharmacokinetics. nih.govpharmgkb.org
In vitro studies using human hepatocytes have clearly shown a NAT2 genotype-dependent N-acetylation of hydralazine. nih.gov Recombinant human NAT2 demonstrates a significantly higher affinity (lower Km) and clearance for hydralazine compared to NAT1, confirming NAT2 as the major enzyme responsible for its acetylation, especially at lower concentrations. pharmgkb.orgnih.gov Specifically, the apparent Km value for recombinant human NAT2 was 20.1 ± 8.8 μM, over 20-fold lower than that for NAT1 (456 ± 57 μM). nih.gov The Vmax for NAT2 was also significantly higher than for NAT1. nih.gov
The use of 15N4-labeled hydralazine in such studies would enable precise quantification of the rate and extent of N-acetylation, helping to delineate the contributions of different NAT2 allozymes to hydralazine metabolism. This information is critical for understanding inter-individual variability in drug response.
Table 2: Kinetic Parameters of Recombinant Human NAT1 and NAT2 for Hydralazine
| Enzyme | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol acetylated/min/mg protein) | Clearance (Vₘₐₓ/Kₘ) |
|---|---|---|---|
| NAT1 | 456 ± 57 | 72.2 ± 17.9 | ~0.16 |
| NAT2 | 20.1 ± 8.8 | 153 ± 15 | ~7.61 |
Data from a study on N-Acetyltransferase 2 Genotype-Dependent N-Acetylation of Hydralazine in Human Hepatocytes. nih.gov
Hydroxylation and Glucuronidation Mechanisms
While specific studies detailing the use of Hydralazine-15N4 Hydrochloride for investigating these particular pathways are not prevalent in the searched literature, the principles of tracer studies apply. Using 15N4-labeled hydralazine would facilitate the identification and structural elucidation of hydroxylated and glucuronidated metabolites in complex biological matrices like human liver microsomes. This is because the mass shift introduced by the 15N4 label allows for the clear differentiation of drug-related metabolites from endogenous compounds, aiding in mass spectrometry-based analysis.
Role of Aldehyde Oxidase (AO) in Hydralazine Metabolism and Enzyme Inactivation
Hydralazine is a potent, time-dependent inhibitor of aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various xenobiotics. nih.govnih.govcapes.gov.br This inhibition is thought to proceed through the formation of a reactive intermediate. nih.govnih.gov Studies in human hepatocytes have shown that hydralazine can achieve over 90% inhibition of AO activity at concentrations of 25 to 50 μM. nih.gov The kinetic parameters for this time-dependent inhibition have been determined as Kᵢ = 83 ± 27 μM and kᵢₙₐ꜀ₜ = 0.063 ± 0.007 min⁻¹. nih.gov
The metabolism of hydralazine itself by AO can lead to the formation of phthalazine (B143731). nih.gov The 15N4 label in hydralazine would be instrumental in tracing this conversion and in mechanistic studies aimed at elucidating the precise chemical nature of the reactive species responsible for AO inactivation.
Identification of Reactive Intermediates and Conjugates (e.g., Glutathione (B108866) Adducts) utilizing 15N4 Tagging
The bioactivation of hydralazine can lead to the formation of reactive intermediates capable of covalently binding to cellular macromolecules. nih.gov Glutathione (GSH), an endogenous antioxidant, can trap these electrophilic species, forming stable glutathione adducts. lcms.czsygnaturediscovery.comnih.govsemanticscholar.org The detection of these adducts serves as an indicator of reactive metabolite formation. sygnaturediscovery.com
Studies have shown that the time-dependent inhibition of aldehyde oxidase by hydralazine is suppressed by glutathione, suggesting that GSH traps a reactive intermediate of hydralazine before it can inactivate the enzyme. nih.gov A metabolite consistent with a 1-phthalazyl-GSH conjugate has been detected, supporting the hypothesis that hydralazine is converted to a reactive intermediate that inactivates AO. nih.govnih.gov
The use of 15N4-labeled hydralazine is particularly advantageous in these studies. The distinct isotopic signature of the 15N4 tag allows for the confident identification of hydralazine-derived GSH conjugates amidst a complex biological background using high-resolution mass spectrometry. This aids in confirming the structure of the adduct and understanding the mechanism of bioactivation.
Molecular Targets and Biochemical Interaction Studies of Hydralazine
Beyond its metabolic enzymes, hydralazine interacts with other molecular targets, which may contribute to its pharmacological and toxicological profiles.
One key area of investigation is its interaction with prolyl hydroxylases. Hydralazine has been shown to inhibit hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. nih.gov This inhibition leads to the stabilization of HIF-1α and the induction of its downstream targets, such as vascular endothelial growth factor (VEGF). nih.gov This suggests a novel mechanism of action for hydralazine beyond direct vasodilation.
More recently, 2-aminoethanethiol dioxygenase (ADO) has been identified as a selective target of hydralazine. biorxiv.org Hydralazine is proposed to inactivate ADO by chelating its metal cofactor and alkylating one of its ligands. biorxiv.org
Additionally, hydralazine has been reported to inhibit DNA methyltransferase, which may lead to the inhibition of DNA methylation in tumor cells. nih.govscielo.br It also interferes with calcium transport in arteriolar smooth muscle. nih.govwikipedia.org The use of 15N4-labeled hydralazine in cell-based assays and proteomic studies can help to identify and validate these and other potential protein targets by allowing for the specific detection of drug-protein adducts or by tracing the labeled molecule within cellular compartments.
Investigation of DNA Methyltransferase Inhibition (In Vitro and In Silico Models)
Hydralazine has been identified as a non-nucleoside inhibitor of DNA methylation. scite.ainih.gov Its mechanism is thought to involve the inhibition of DNA methyltransferase (DNMT) enzymes, which are responsible for adding methyl groups to DNA, a process critical in gene expression regulation. nih.govresearchgate.net
In silico modeling studies have provided insights into the potential binding mode of hydralazine with DNMT1. These models suggest that the nitrogen atoms of hydralazine interact with key amino acid residues, such as Lys162 and Arg240, within the active site of the enzyme. scite.ai This interaction is proposed to be energetically stable, supporting the hypothesis that hydralazine can directly inhibit the enzymatic activity of DNA methyltransferase. nih.gov
In vitro experiments have corroborated these computational findings. Using a methyltransferase assay, studies have demonstrated that hydralazine can inhibit DNA methylation in a concentration-dependent manner. nih.govresearchgate.net For instance, at concentrations starting from 10 μM, hydralazine has been shown to produce visible demethylation, with full demethylation observed at 20 μM. researchgate.net This demethylating activity can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation. nih.gov
However, there is some debate regarding the precise mechanism of inhibition. While some studies suggest direct enzymatic inhibition, others propose an indirect mechanism. nih.govnih.gov Research has indicated that hydralazine may decrease the expression of DNMT1 and DNMT3a messenger RNA (mRNA) and protein levels, similar to the effects of MEK inhibitors, which target the MAPK/ERK signaling pathway. nih.gov It has been proposed that hydralazine's inhibition of the ERK pathway signaling leads to reduced DNMT expression and activity. nih.gov The discrepancies in the proposed mechanisms may be attributable to the different types of DNA methyltransferase assays used in various studies. nih.gov
The use of isotopically labeled this compound can be instrumental in further elucidating these mechanisms. The ¹⁵N label can serve as a tracer to precisely track the interaction of hydralazine with DNMTs and other cellular components, providing more definitive evidence for its direct or indirect inhibitory actions. medchemexpress.com
Table 1: In Vitro Inhibition of DNA Methyltransferase by Hydralazine
| Concentration of Hydralazine | Observed Effect on DNA Methylation | Reference |
| 5 μM | No significant demethylation | researchgate.net |
| 10 μM | Visible demethylation | researchgate.net |
| 15 μM | Increased demethylation | researchgate.net |
| 20 μM | Full demethylation | researchgate.net |
Modulation of Cellular Calcium Homeostasis in Vascular Smooth Muscle Cells (In Vitro Investigations)
Hydralazine's vasodilatory effect is primarily attributed to its influence on cellular calcium (Ca²⁺) homeostasis in vascular smooth muscle cells (VSMCs). anesthesiabuddy.compatsnap.com The precise mechanism is not fully elucidated but is believed to involve interference with the movement and handling of calcium within these cells. anesthesiabuddy.com
One of the leading hypotheses is that hydralazine inhibits the release of Ca²⁺ from the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. nih.govabcheartfailure.org Specifically, research suggests that hydralazine inhibits the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺. nih.govnih.gov IP₃ is a second messenger that binds to receptors on the SR, triggering the release of calcium into the cytoplasm and initiating muscle contraction. By inhibiting this pathway, hydralazine effectively reduces the availability of intracellular free Ca²⁺ for contraction, leading to smooth muscle relaxation and vasodilation. patsnap.comnih.gov
Studies on permeabilized blood vessels have shown that hydralazine is effective at inhibiting contractions induced by IP₃. nih.gov Furthermore, hydralazine has been observed to inhibit contractions evoked by caffeine, which directly stimulates Ca²⁺ release from the SR, although with lower potency compared to its effect on IP₃-induced contractions. nih.gov
Another proposed mechanism involves the inhibition of myosin light-chain kinase, a Ca²⁺/calmodulin-dependent enzyme. nih.gov Phosphorylation of the myosin light chains is a crucial step for muscle contraction. nih.gov In vitro studies using myofibrils from bovine carotid arteries have shown that hydralazine inhibits Ca²⁺-dependent ATPase activity and the phosphorylation of the myosin P-light chains. nih.gov This inhibition of phosphorylation would contribute to the relaxation of vascular smooth muscle. nih.gov
Hydralazine does not appear to affect the influx of extracellular calcium or the membrane potential of VSMCs within the concentration range that causes relaxation. nih.gov This indicates that its primary site of action is intracellular, targeting the mechanisms of calcium release from the SR. nih.gov The use of this compound in these in vitro models could help to trace its metabolic fate within the VSMCs and identify its precise molecular targets in the calcium signaling cascade.
Table 2: Effects of Hydralazine on Cellular Calcium Signaling in Vascular Smooth Muscle Cells
| Experimental Model | Key Finding | Implication | Reference |
| Rabbit aorta and pulmonary artery | Inhibited IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum. | Primary mechanism of vasodilation. | nih.gov |
| Bovine carotid artery myofibrils | Inhibited Ca²⁺-dependent ATPase and myosin light-chain phosphorylation. | Contributes to smooth muscle relaxation. | nih.gov |
| Isolated vascular smooth muscle cells | No effect on membrane potential or K⁺ currents. | Action is intracellular, not on the cell membrane. | nih.gov |
Interactions with Prolyl Hydroxylases and Hypoxia-Inducible Factor (HIF) Pathways
Recent research has uncovered a novel mechanism of action for hydralazine involving the hypoxia-inducible factor (HIF) pathway. ahajournals.orgahajournals.orgnih.gov This pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia). elifesciences.org The key enzymes in this pathway are the HIF prolyl hydroxylases (PHDs), which are oxygen-dependent dioxygenases that regulate the stability of HIF-α subunits. elifesciences.orgplos.org
Hydralazine has been shown to inhibit the activity of PHD enzymes. ahajournals.orgahajournals.orgnih.gov This inhibition prevents the hydroxylation of HIF-1α, a critical step that marks it for degradation under normal oxygen conditions. ahajournals.orgahajournals.org By inhibiting PHDs, hydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of various downstream target genes. ahajournals.orgsemanticscholar.org
The downstream targets of the HIF pathway induced by hydralazine include vascular endothelial growth factor (VEGF), endothelin-1, adrenomedullin, and heme oxygenase 1. ahajournals.orgnih.gov The upregulation of these genes can lead to physiological responses such as angiogenesis (the formation of new blood vessels) and cell proliferation. ahajournals.orgnih.gov In vitro studies have demonstrated that hydralazine induces the expression of HIF-1α and its target genes in endothelial and smooth muscle cells. ahajournals.orgahajournals.org
The inhibitory effect of hydralazine on PHDs appears to be dose-dependent. ahajournals.orgnih.gov While significant inhibition may require concentrations higher than those typically achieved for its antihypertensive effects, even small levels of inhibition have been observed at concentrations as low as 50 μmol/L. ahajournals.orgahajournals.org The ability of hydralazine to chelate iron, a necessary cofactor for PHD activity, is thought to be a contributing factor to its inhibitory action. ahajournals.org
The use of this compound as a mechanistic probe could provide valuable insights into the specific interactions between hydralazine and the active site of PHD enzymes. This could help to confirm the proposed chelation mechanism and further characterize the kinetics of this inhibition.
Table 3: Hydralazine's Effect on the HIF Pathway
| Target Molecule/Process | Effect of Hydralazine | Consequence | Reference |
| Prolyl Hydroxylase Domain (PHD) enzymes | Inhibition of enzyme activity. | Stabilization of HIF-1α. | ahajournals.orgahajournals.orgnih.gov |
| HIF-1α protein | Increased expression and stabilization. | Activation of downstream gene transcription. | ahajournals.orgahajournals.orgsemanticscholar.org |
| Vascular Endothelial Growth Factor (VEGF) | Upregulation of protein levels. | Promotion of angiogenesis. | ahajournals.orgnih.gov |
Antioxidant and Anti-inflammatory Mechanisms in Cellular Models
Beyond its vasodilatory and epigenetic effects, hydralazine has demonstrated significant antioxidant and anti-inflammatory properties in various cellular models. nih.govnih.govnih.gov These actions are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways. nih.gov
In vitro studies using murine peritoneal macrophages have shown that hydralazine can inhibit the production of both extracellular and intracellular ROS. nih.gov This ROS-scavenging activity is likely due to its effect on superoxide (B77818) radical generation by enzymes such as xanthine (B1682287) oxidase (XO) and NADPH oxidase. nih.govresearchgate.net By inhibiting these enzymes, hydralazine reduces oxidative stress within the cells. semanticscholar.orgmdpi.com
Hydralazine also exhibits anti-inflammatory effects by attenuating the expression of key inflammatory enzymes. It has been shown to significantly reduce the generation of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS or NOS-2) at both the gene and protein levels. nih.gov Furthermore, hydralazine can block the gene expression of cyclooxygenase-2 (COX-2), leading to a reduction in its protein levels and the synthesis of prostaglandin (B15479496) E₂ (PGE₂), a key inflammatory mediator. nih.gov
Recent studies have also highlighted hydralazine's ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. nih.gov Hydralazine has been shown to promote the translocation of Nrf2 to the nucleus, where it activates the expression of antioxidant genes. nih.gov This activation of the Nrf2 pathway contributes to the cytoprotective effects of hydralazine against oxidative damage. nih.gov
The use of this compound in these cellular models could help to delineate the specific molecular interactions responsible for its antioxidant and anti-inflammatory effects, particularly its engagement with enzymes like XO, NADPH oxidase, and components of the Nrf2 signaling pathway.
Table 4: Antioxidant and Anti-inflammatory Effects of Hydralazine in Cellular Models
| Cellular Process/Target | Effect of Hydralazine | Mechanism | Reference |
| Reactive Oxygen Species (ROS) Production | Inhibition | Scavenging of superoxide radicals; inhibition of xanthine oxidase and NADPH oxidase. | nih.govresearchgate.net |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of gene expression and protein synthesis | Reduction of nitric oxide generation. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition of gene expression and protein synthesis | Reduction of prostaglandin E₂ synthesis. | nih.gov |
| Nrf2/ARE Pathway | Activation | Promotion of Nrf2 nuclear translocation and activation of antioxidant genes. | nih.gov |
Enzyme Kinetics and Inhibition Studies using Hydralazine-15N4 as a Mechanistic Probe
The use of isotopically labeled compounds is a powerful tool in enzyme kinetics and inhibition studies. squarespace.comnih.gov Stable isotope-labeled inhibitors, such as this compound, can serve as mechanistic probes to elucidate the precise interactions between an inhibitor and its target enzyme. medchemexpress.com These probes allow for the tracking of the inhibitor within a biological system and can provide detailed information on binding mechanisms, metabolic pathways, and the kinetics of inhibition. medchemexpress.comsquarespace.com
In the context of hydralazine's known interactions with enzymes like DNA methyltransferases (DNMTs) and prolyl hydroxylases (PHDs), Hydralazine-15N4 can be employed to gain a deeper understanding of its inhibitory mechanisms. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the ¹⁵N label to determine if hydralazine forms a covalent bond with the enzyme or if it acts as a competitive, non-competitive, or uncompetitive inhibitor. fiveable.me
For example, in studies of DNMT inhibition, Hydralazine-15N4 could help to definitively answer whether hydralazine directly binds to the enzyme's active site, as suggested by in silico models, or if its effects are primarily due to the downregulation of DNMT expression. nih.govnih.gov Kinetic studies using the labeled compound could determine the inhibition constants (Ki) and provide a more detailed characterization of the enzyme-inhibitor complex. fiveable.me
Similarly, in the investigation of PHD inhibition, Hydralazine-15N4 can be used to verify the proposed iron chelation mechanism. ahajournals.org By tracing the labeled hydralazine, it would be possible to observe its proximity to the iron-containing active site of the enzyme and to study the kinetics of this interaction.
The use of stable isotope-labeled substrates and inhibitors also helps to avoid analytical errors, such as ion suppression in mass spectrometry, that can occur with unlabeled compounds, leading to more accurate and precise determination of enzyme activity and inhibition. nih.gov Therefore, employing Hydralazine-15N4 as a mechanistic probe in enzyme kinetic and inhibition studies will be crucial for a more complete and accurate understanding of its biochemical actions.
Table 5: Potential Applications of Hydralazine-15N4 in Enzyme Kinetic Studies
| Target Enzyme | Research Question | Potential Outcome | Reference |
| DNA Methyltransferase (DNMT) | Direct vs. indirect inhibition | Elucidation of the precise binding mechanism and determination of kinetic parameters. | nih.govnih.govsquarespace.com |
| Prolyl Hydroxylase (PHD) | Confirmation of iron chelation mechanism | Validation of the proposed inhibitory action and characterization of the enzyme-inhibitor interaction. | ahajournals.orgsquarespace.com |
| Xanthine Oxidase (XO) | Characterization of inhibitory kinetics | Determination of the mode of inhibition (e.g., competitive, non-competitive). | nih.govfiveable.me |
| NADPH Oxidase | Understanding the interaction with the enzyme complex | Identification of the specific subunit(s) with which hydralazine interacts. | nih.govsquarespace.com |
Non Clinical Pharmacological and Disposition Studies in Preclinical Models Utilizing Hydralazine 15n4
Tracer Studies in Animal Models (e.g., Mice, Rats) for Metabolic Fate and Biodistribution
No published studies were identified that utilized Hydralazine-15N4 Hydrochloride as a tracer to determine its metabolic fate and biodistribution in animal models such as mice or rats. While studies with other labels like 14C-hydralazine exist, they fall outside the scope of this article's focus on the 15N4 variant.
Investigation of Tissue Distribution and Excretion Pathways in Preclinical Species
There is no available data from investigations into the tissue distribution and excretion pathways of this compound in any preclinical species. Information on which organs and tissues the compound accumulates in and the routes by which it and its metabolites are eliminated from the body is not available for this specific isotopologue.
Impact of Genetic Polymorphisms (e.g., Acetylator Status) on Non-Clinical Disposition
The influence of genetic polymorphisms, such as N-acetyltransferase 2 (NAT2) acetylator status, on the disposition of hydralazine (B1673433) is a known factor in its metabolism. nih.govmedicines.org.uk Slow acetylators generally exhibit higher plasma concentrations of hydralazine compared to rapid acetylators. medicines.org.ukhres.ca This polymorphic acetylation is a critical determinant of the drug's pharmacokinetics. nih.govresearchgate.net However, no non-clinical studies were found that specifically used this compound to investigate the impact of acetylator status on its disposition in preclinical models. While it is hypothesized that the 15N4 label would not alter the metabolic pathway and thus the influence of acetylator status would be similar, there are no direct experimental data to confirm this.
Computational and Theoretical Studies of Hydralazine 15n4 Hydrochloride
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred binding orientation and affinity of a ligand, while MD simulations provide a detailed view of the dynamic stability of the ligand-protein complex over time, accounting for protein flexibility and the presence of solvent. nih.govpharmaexcipients.com
Detailed Research Findings:
Molecular docking studies have been employed to identify and characterize the binding of hydralazine (B1673433) to various protein targets. A notable study investigated hydralazine's interaction with the GTPase domain of Dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission. nih.gov The docking results suggested that hydralazine binds to the GTPase domain of Drp1 through a series of hydrogen bonds with residues Asp218, Asn246, and Ser248. nih.gov Furthermore, the phthalazine (B143731) ring of hydralazine was stabilized by a charge-pi stacking interaction with the Lys216 residue. nih.gov These interactions are believed to underpin hydralazine's inhibitory effect on the GTPase activity of Drp1. nih.gov
In a different context, focusing on the potential antibacterial properties of hydralazine, molecular docking was used to evaluate its affinity for bacterial enzymes. nih.gov These computational experiments showed a favorable binding affinity for DNA gyrase and tyrosyl-tRNA synthetase (TyrRS), suggesting these as potential targets for its antimicrobial action. nih.gov
Following initial docking predictions, MD simulations are the logical next step to refine the docked poses and evaluate the stability of the interactions. nih.gov A typical MD simulation involves placing the docked protein-ligand complex in a simulated aqueous environment and calculating the forces between atoms over time to model the system's dynamic behavior. mdpi.commdpi.com By analyzing the trajectory, researchers can assess the stability of key interactions (like the hydrogen bonds predicted for the hydralazine-Drp1 complex), calculate binding free energies, and observe any conformational changes induced by the ligand binding. nih.govmdpi.com
Table 1: Predicted Interactions of Hydralazine from Molecular Docking Studies
| Target Protein | Interacting Residues | Type of Interaction | Predicted Outcome | Source |
|---|---|---|---|---|
| Drp1 (GTPase Domain) | Asp218, Asn246, Ser248 | Hydrogen Bonds | Inhibition of GTPase activity | nih.gov |
| Lys216 | Charge-π Stacking | Stabilization of binding | nih.gov | |
| DNA Gyrase | Not specified | Not specified | Binding Affinity | nih.gov |
| TyrRS | Not specified | Not specified | Binding Affinity | nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms and Metabolite Formation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of chemical reactions by modeling electronic structure. nih.gov These methods can be used to map out reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and kinetics of a given transformation. nih.govnih.gov This approach is invaluable for studying how a drug molecule like hydralazine is metabolized in the body.
Detailed Research Findings:
Experimental studies have shown that hydralazine is metabolized to several compounds, including phthalazinone and phthalazine, particularly by activated leukocytes. nih.gov The oxidation process is catalyzed by enzymes like myeloperoxidase. nih.gov Quantum chemical calculations can be applied to elucidate the step-by-step mechanism of this biotransformation.
For instance, a computational study could model the reaction pathway for the oxidation of the hydrazine (B178648) moiety of hydralazine. By calculating the activation energy barriers for different potential oxidation steps, researchers can determine the most likely sequence of events leading to the formation of an unstable intermediate like a diazonium species, which could then yield the final metabolites. Quantum calculations are particularly useful for characterizing short-lived, reactive intermediates that are difficult to detect experimentally. frontiersin.org
The process typically involves:
Building a model of the reactant (hydralazine) and the active species of the enzyme's catalytic site.
Calculating the geometric and electronic structures of possible intermediates and transition states. nih.gov
Constructing a potential energy surface that maps the energy changes throughout the reaction, revealing the lowest-energy path from reactant to product. nih.gov
Table 2: Hypothetical Reaction Steps in Hydralazine Metabolism Amenable to Quantum Chemical Analysis
| Reaction Step | Description | Computational Goal | Source for Metabolites |
|---|---|---|---|
| Step 1: Initial Oxidation | Oxidation of the terminal nitrogen of the hydrazine group. | Calculate activation energy and reaction free energy. | nih.gov |
| Step 2: Second Oxidation | Further oxidation to form a diazene (B1210634) intermediate. | Determine the structure and stability of the intermediate. | nih.gov |
| Step 3: Tautomerization | Isomerization of the intermediate. | Calculate the energy barrier for tautomerization. | nih.gov |
| Step 4: Hydrolysis/Rearrangement | Reaction with water leading to the release of N₂ and formation of phthalazinone. | Model the transition state for the final product formation. | nih.gov |
Prediction of Metabolic Soft Spots and Reactive Metabolites using In Silico Approaches
In silico approaches are critical in modern drug discovery for predicting a drug's metabolic fate early in the development process. researchgate.net These methods identify "metabolic soft spots"—the positions on a molecule most susceptible to metabolism—and can also flag the potential for the formation of reactive metabolites, which are often responsible for adverse drug reactions. nih.govnih.gov
Detailed Research Findings:
A variety of commercial and academic software platforms, such as MetaSite and ACD/ADME Suite, are designed for this purpose. technologynetworks.commoldiscovery.com These tools combine knowledge-based approaches (rules derived from known metabolic reactions) with structure-based methods (docking into cytochrome P450 enzyme models) to predict the site of metabolism (SOM). researchgate.netmoldiscovery.com
For hydralazine, an in silico analysis would likely identify the hydrazine moiety and the phthalazine ring as potential sites of metabolism. The software would rank the different atoms in the molecule based on their accessibility to metabolic enzymes and their chemical reactivity. For example, the nitrogen atoms of the hydrazine group and certain carbon atoms on the aromatic ring would be highlighted as probable soft spots for oxidation. Such predictions have been shown to correctly identify the primary site of metabolism in over 90% of cases within the top three predictions. moldiscovery.com
Furthermore, there is evidence that hydralazine is converted to reactive metabolites that can bind covalently to proteins, a mechanism potentially linked to hydralazine-induced lupus. nih.gov Computational tools can help predict this liability. By analyzing the electronic structure and potential reaction pathways, these programs can warn that the metabolism of the hydrazine group may lead to the formation of highly reactive species such as free radicals or diazonium ions. Quantum chemical methods can further quantify the likelihood of forming these reactive species and their subsequent reactivity towards biological macromolecules. frontiersin.org
Table 3: Illustrative In Silico Metabolic Prediction for Hydralazine
| Molecular Region | Predicted Metabolic Reaction | Predicted Outcome | Rationale |
|---|---|---|---|
| Hydrazine Moiety (-NHNH₂) | Oxidation, N-acetylation | Primary metabolic soft spot, potential for reactive metabolite formation. | Chemically reactive functional group, known site of extensive metabolism for similar compounds. |
| Phthalazine Ring | Aromatic Hydroxylation | Secondary metabolic soft spot. | Common metabolic pathway for aromatic systems, mediated by Cytochrome P450 enzymes. |
Advanced Research Applications of Hydralazine 15n4 Hydrochloride
Application in Isotope-Tracer Experiments for Metabolomics and Proteomics Research
The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and proteomics research, enabling the detailed study of metabolic pathways and enzyme activities. medchemexpress.com Hydralazine-15N4 Hydrochloride, as an isotopically labeled analog of hydralazine (B1673433), is instrumental in this field.
Isotope-tracer experiments utilize compounds like this compound to trace the metabolic fate of the parent drug within a biological system. By introducing the labeled compound, researchers can distinguish between the exogenously administered drug and its endogenously produced counterparts, thereby reducing the risk of false positives and improving the accuracy of quantitative analysis. medchemexpress.com This is particularly crucial in understanding the complex metabolism of hydralazine, which is known to undergo extensive biotransformation in the liver.
In these studies, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the labeled compound and its metabolites. medchemexpress.comnih.gov The distinct mass of this compound allows for its unambiguous identification and differentiation from the unlabeled form and other endogenous molecules. medchemexpress.comnih.gov This enables precise tracking of the drug's distribution, transformation, and clearance, providing a detailed picture of its pharmacokinetic profile. medchemexpress.com
Key applications in metabolomics and proteomics include:
Metabolic Pathway Elucidation: Tracing the incorporation of the 15N label into various metabolites helps to map the specific biochemical pathways involved in hydralazine's breakdown. This can reveal novel metabolic routes and identify key enzymes responsible for its transformation. medchemexpress.comnih.gov
Enzyme Activity Studies: In cell culture or enzymatic reactions, the use of this compound allows for precise control over substrate concentration and exposure time, facilitating the study of specific enzyme kinetics and regulatory mechanisms. medchemexpress.com
Quantitative Analysis: The labeled compound serves as an ideal internal standard in mass spectrometry-based quantification. medchemexpress.com This improves the accuracy and reproducibility of measurements by correcting for variations in sample preparation and instrument response, a critical aspect for reliable pharmacokinetic and pharmacodynamic modeling.
Development and Validation of Bioanalytical Methods for Hydralazine-15N4 and its Metabolites in Non-Human Biological Matrices
The development of robust and validated bioanalytical methods is essential for preclinical research, including toxicology and pharmacokinetic studies in non-human species. this compound plays a pivotal role in the development and validation of these methods for the quantification of hydralazine and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates from animal models. nih.gov
Due to the reactive nature of hydralazine, which readily forms hydrazones with endogenous compounds, derivatization is often required to create a stable product for analysis. The development of such methods necessitates a reliable internal standard to ensure accuracy. This compound, being structurally identical to the analyte but with a different mass, is an ideal internal standard. Its use helps to compensate for any variability during sample extraction, derivatization, and instrumental analysis.
Various analytical techniques have been developed for the determination of hydralazine, often employing its isotopically labeled forms as internal standards. These methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): Early methods utilized GC-MS for the determination of hydralazine and its metabolites, with deuterium-labeled hydralazine serving as an internal standard for quantification. nih.gov
High-Performance Liquid Chromatography (HPLC): Numerous HPLC methods have been established, often involving pre-column derivatization to enhance stability and detectability. researchgate.net These methods are widely used for routine analysis in pharmacokinetic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its high sensitivity and selectivity. le.ac.uk LC-MS/MS methods utilizing stable isotope-labeled internal standards like this compound provide the highest level of accuracy and precision for quantifying low concentrations of the drug and its metabolites in complex biological samples.
The validation of these bioanalytical methods is performed according to strict regulatory guidelines to ensure their reliability and reproducibility. le.ac.uk Parameters such as accuracy, precision, linearity, and stability are thoroughly assessed. The use of this compound as an internal standard is critical for meeting these stringent validation criteria.
Table 1: Bioanalytical Methods for Hydralazine Determination
| Analytical Technique | Internal Standard Type | Key Features |
|---|---|---|
| GC-MS | Deuterium-labeled hydralazine | Used for quantification of hydralazine and its metabolites. nih.gov |
| HPLC with UV or Electrochemical Detection | Structural analogs (e.g., 4-methyl hydralazine) or other compounds (e.g., Methyl Red) | Requires derivatization; suitable for pharmacokinetic studies. researchgate.net |
Utilisation in Mechanistic Toxicology Studies in Non-Clinical Models, Focusing on Biochemical Pathways
Understanding the mechanisms underlying a drug's toxicity is a critical component of preclinical safety assessment. topra.org this compound is a valuable tool in mechanistic toxicology studies conducted in non-clinical models, such as rodents and in vitro systems. These studies aim to elucidate the specific biochemical pathways that may be perturbed by hydralazine, leading to adverse effects.
One area of toxicological interest for hydralazine is its potential to induce drug-induced lupus erythematosus. Research has focused on its metabolic activation to reactive species that can interact with biological macromolecules. Studies have shown that hydralazine can undergo free radical metabolism, leading to the binding of the drug to nucleic acids like DNA and RNA. nih.gov This interaction is thought to be a key event in the initiation of the autoimmune response. The use of isotopically labeled hydralazine can help in tracing the adduction of the drug to these macromolecules.
Furthermore, hydralazine is known to be a time-dependent inhibitor of aldehyde oxidase (AO), an important drug-metabolizing enzyme. researchgate.net It is also known to inhibit other enzymes, including certain cytochrome P450 (CYP) isoforms, which are crucial for the metabolism of a vast number of drugs. researchgate.netresearchgate.net The potential for drug-drug interactions and altered metabolism of other compounds is a significant consideration in toxicology.
By using this compound in non-clinical models, researchers can:
Trace Metabolic Activation: Follow the metabolic pathways that lead to the formation of reactive metabolites and identify the enzymes involved.
Quantify Covalent Binding: Determine the extent of binding of hydralazine metabolites to proteins and DNA, providing a quantitative measure of target engagement that may be linked to toxicity.
Investigate Enzyme Inhibition: Precisely study the kinetics of inhibition of key metabolic enzymes like aldehyde oxidase and CYPs, helping to predict the potential for drug-drug interactions. researchgate.netresearchgate.net
Table 2: Research Findings in Mechanistic Toxicology of Hydralazine
| Research Area | Key Finding | Implication |
|---|---|---|
| Free Radical Metabolism | Hydralazine can form free radical intermediates that bind to DNA and RNA. nih.gov | Potential mechanism for drug-induced lupus. |
Future Perspectives in Hydralazine 15n4 Research
Advancements in Isotopic Labeling and Detection Techniques
The future of research with Hydralazine-15N4 Hydrochloride is intrinsically linked to innovations in isotopic labeling and detection. Current methods, while powerful, are continually being refined for greater sensitivity and specificity.
Recent advancements in mass spectrometry (MS) are at the forefront of this progress. Techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are being optimized to enhance the detection of labeled molecules. researchgate.net For instance, the development of novel matrices and on-target derivatization strategies can improve the ionization efficiency of compounds like hydralazine (B1673433) and its metabolites, leading to more sensitive detection. researchgate.net
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is another powerful technique that has been used to study the effects of hydralazine on a global proteomic scale. nih.gov In SILAC experiments, cells are cultured in media containing "heavy" or "light" amino acids, allowing for the quantitative comparison of protein abundance between different experimental conditions. nih.gov This approach has been instrumental in identifying that hydralazine activates the NRF2/SKN-1 signaling pathway, a key regulator of cellular stress resistance. nih.gov Future advancements in SILAC, combined with Hydralazine-15N4, could enable more precise quantification of protein turnover and post-translational modifications in response to the drug.
Furthermore, the synthesis of multi-labeled isotopic analogs of hydralazine could provide even more detailed mechanistic information. For example, combining ¹⁵N labeling with carbon-13 (¹³C) or deuterium (B1214612) (²H) labeling would allow for more complex tracer experiments to dissect metabolic pathways and identify sites of covalent protein modification. nih.gov
Integration of Multi-Omics Data in Mechanistic Elucidation
The complexity of hydralazine's biological effects, which extend beyond its well-known vasodilatory properties to include antioxidant and epigenetic activities, necessitates a systems-level approach for a comprehensive understanding. nih.govnih.gov The integration of various "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for elucidating the intricate mechanisms of action of this compound. researchgate.netnih.gov
By combining data from these different molecular levels, researchers can construct comprehensive networks of the cellular processes affected by hydralazine. For example, transcriptomic data can reveal changes in gene expression, which can then be correlated with proteomic data to see how these changes translate to protein levels and subsequent cellular functions. nih.gov Metabolomic analysis can then identify downstream changes in metabolic pathways.
A study on chronic kidney disease demonstrated the power of integrating tissue transcriptomics, urine and plasma proteomics, and targeted urine metabolomics to identify key pathways associated with disease progression. nih.gov A similar multi-omics approach applied to studies with Hydralazine-15N4 could reveal novel therapeutic targets and biomarkers for its effects on cardiovascular and renal diseases. nih.govnih.gov For instance, integrating data could help to fully map the signaling cascades initiated by hydralazine, such as the NRF2 pathway, and understand how these pathways cross-talk with other cellular processes. nih.govresearchgate.net
The use of artificial intelligence and machine learning algorithms will be crucial for analyzing these large and complex multi-omics datasets to identify meaningful patterns and generate new hypotheses. researchgate.net
Development of Novel Research Tools and Probes based on Isotopic Modification
The unique chemical properties of hydralazine, particularly its hydrazine (B178648) group, can be leveraged to develop novel chemical probes for activity-based protein profiling (ABPP). nih.govbiorxiv.org ABPP utilizes reactive chemical probes to covalently label active enzymes in complex biological systems, allowing for their identification and functional characterization.
By modifying the this compound structure with a "clickable" alkyne or azide (B81097) group, researchers can create versatile probes to "fish" for its cellular targets. biorxiv.org These probes can be used in combination with isotopic labeling to differentiate between different modes of protein modification. nih.govacs.org For example, a recent study developed an alkynylated hydralazine probe (HYZyne) to identify cysteamine (B1669678) dioxygenase (ADO) as a direct target. biorxiv.org
The incorporation of the ¹⁵N label within these probes provides an additional layer of information. The mass shift introduced by the ¹⁵N atoms can be used to confirm the identity of probe-labeled peptides and to distinguish between different reaction mechanisms. nih.gov This approach has been successfully used to study the reactivity of other hydrazine-based probes, differentiating between reactions that retain the hydrazine group and those that result in its loss. nih.govacs.org
Q & A
Basic Question: What is the primary mechanism of Hydralazine-15N4 Hydrochloride in epigenetic research?
Answer: this compound primarily functions as a DNA methyltransferase (DNMT) inhibitor, reducing global DNA methylation by blocking the addition of methyl groups to cytosine residues. This hypomethylation disrupts gene silencing mechanisms, particularly at promoter regions, leading to reactivation of suppressed genes . For example, it indirectly inhibits enzymes like ASMTL by altering methylation-dependent transcriptional regulation .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation: Use adequate ventilation (e.g., fume hoods) to avoid inhalation of dust or aerosols .
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin contact .
- Decontamination: Clean contaminated surfaces immediately using approved methods (e.g., sweeping particles into airtight containers) .
- Emergency Procedures: For skin exposure, wash with soap and water; for ingestion, seek medical attention and avoid inducing vomiting .
Basic Question: How is this compound synthesized and characterized for research use?
Answer:
- Synthesis: The unlabeled compound (CAS 304-20-1) is synthesized via condensation reactions, with isotopic labeling (15N4) achieved through nitrogen-enriched precursors .
- Characterization: Analytical methods include thin-layer chromatography (TLC) for purity assessment and high-performance liquid chromatography (HPLC) for quantification, as detailed in pharmacopeial monographs .
Advanced Question: How does this compound influence vitamin B6 metabolism via PNPO inhibition?
Answer: this compound disrupts pyridoxamine 5'-phosphate oxidase (PNPO) activity, a key enzyme in converting pyridoxine to active pyridoxal 5'-phosphate (PLP). This reduces PLP-dependent enzymatic processes, such as amino acid metabolism and neurotransmitter synthesis. Researchers should monitor PLP levels via LC-MS/MS in cell cultures to assess metabolic impacts .
Advanced Question: How can contradictory reports about its inhibition of DNMT vs. TET enzymes be resolved experimentally?
Answer:
- Hypothesis Testing: Design studies comparing methylation patterns (e.g., 5-methylcytosine vs. 5-hydroxymethylcytosine) using bisulfite sequencing (DNMT activity) and oxidative bisulfite sequencing (TET activity) .
- Dosage Optimization: Titrate Hydralazine-15N4 concentrations (e.g., 1–10 µM) to distinguish dose-dependent effects on DNMT (lower doses) vs. TET (higher doses) .
- Control Experiments: Use selective inhibitors (e.g., RG 108 for DNMT, (-)-Epigallocatechin Gallate for TET) to isolate pathways .
Advanced Question: What experimental strategies optimize this compound dosage in in vivo models?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution using 15N4-labeled Hydralazine via mass spectrometry to determine bioavailability .
- Toxicity Thresholds: Conduct dose-escalation studies in rodent models, monitoring blood pressure (vasodilation side effect) and renal/hepatic function .
- Gene-Specific Effects: Use RNA-seq or methylated DNA immunoprecipitation (MeDIP-seq) to identify dose-responsive genes .
Advanced Question: Which analytical methods ensure accurate quantification of this compound in biological samples?
Answer:
- HPLC-UV: Employ a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 207 nm detection, validated for linearity (1.09–10.90 µg/mL) and recovery (>99%) .
- LC-MS/MS: Use isotopic labeling (15N4) for internal standardization, enhancing precision in complex matrices like plasma or tissue homogenates .
- Purity Checks: Perform TLC with silica gel plates and chloroform-acetone-acetic acid (100:7:2:1) solvent to detect impurities .
Advanced Question: What is the role of this compound in RNA methylation processes?
Answer: this compound indirectly impacts RNA methylation (e.g., NSUN5C-mediated rRNA methylation) by depleting S-adenosylmethionine (SAM), a universal methyl donor. To study this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
